molecular formula C10H10N2O B13803789 4-p-Tolyl-1,3-dihydro-imidazol-2-one

4-p-Tolyl-1,3-dihydro-imidazol-2-one

Cat. No.: B13803789
M. Wt: 174.20 g/mol
InChI Key: HBEVUGPNPGMXSM-UHFFFAOYSA-N
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Description

4-p-Tolyl-1,3-dihydro-imidazol-2-one is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-p-Tolyl-1,3-dihydro-imidazol-2-one typically involves the condensation of p-toluidine with glyoxal in the presence of ammonia. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring. The reaction conditions generally require heating and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts may be employed to enhance the reaction rate and yield. The final product is purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-p-Tolyl-1,3-dihydro-imidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

4-p-Tolyl-1,3-dihydro-imidazol-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-p-Tolyl-1,3-dihydro-imidazol-2-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors, altering their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazole: The parent compound with a simple imidazole ring.

    Benzimidazole: Contains a fused benzene ring with the imidazole ring.

    2-Methylimidazole: A methyl group attached to the second position of the imidazole ring.

Uniqueness

4-p-Tolyl-1,3-dihydro-imidazol-2-one is unique due to the presence of the p-tolyl group, which imparts distinct chemical and biological properties. This structural modification can enhance the compound’s stability, reactivity, and interaction with biological targets compared to its simpler counterparts.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-(4-methylphenyl)-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C10H10N2O/c1-7-2-4-8(5-3-7)9-6-11-10(13)12-9/h2-6H,1H3,(H2,11,12,13)

InChI Key

HBEVUGPNPGMXSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CNC(=O)N2

Origin of Product

United States

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